4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine
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Overview
Description
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is a chemical compound with the molecular formula C14H14ClN3S. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a suitable dicarbonyl compound. In this case, the starting material could be 3-chloro-6-phenylpyridazine.
Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-6-phenylpyridazine with thiomorpholine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound can be used in biological assays to study its effects on various cellular pathways.
Industry: It may be used in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted Pyridazine Derivatives: These compounds share the pyridazine core and have been studied for their anticancer properties.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a thiomorpholine group makes it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
CAS No. |
89868-05-3 |
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Molecular Formula |
C14H14ClN3S |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
4-(3-chloro-6-phenylpyridazin-4-yl)thiomorpholine |
InChI |
InChI=1S/C14H14ClN3S/c15-14-13(18-6-8-19-9-7-18)10-12(16-17-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
IGIHMNQRGGNDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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